4-Methylmorpholin-2-one

Vue d'ensemble

Description

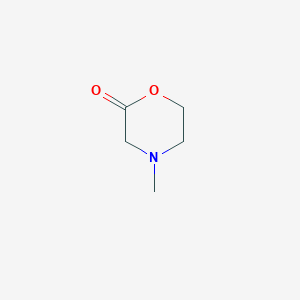

4-Methylmorpholin-2-one, also known as 4-methyl-2-morpholinone, is an organic compound with the molecular formula C5H9NO2. It is a derivative of morpholine, characterized by the presence of a methyl group at the fourth position and a ketone group at the second position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylmorpholin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methyl iodide, followed by oxidation. The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques .

Analyse Des Réactions Chimiques

Reduction of the Carbonyl Group

The ketone moiety in 4-methylmorpholin-2-one can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH):Challenges : Steric hindrance from the methyl group may slow reduction kinetics.

Nucleophilic Substitution at the Carbonyl Carbon

The electrophilic carbonyl carbon reacts with nucleophiles such as Grignard reagents or organolithium compounds:Example : Reaction with methylmagnesium bromide would yield 4-methyl-2-methylmorpholine.

Ring-Opening Polymerization

Under catalytic conditions, this compound may undergo ring-opening polymerization to form polyamides or polyurethanes. For instance:

- Anionic Polymerization : Initiated by strong bases (e.g., NaOH), producing linear polymers with repeating β-amino acid units .

Functionalization at the Nitrogen Atom

The nitrogen in the lactam ring can participate in alkylation or acylation reactions:

- Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base:

- Acylation : Reaction with acetyl chloride forms an N-acylated derivative.

Oxidation Reactions

The methyl group at the 4-position may undergo oxidation to a carboxylic acid under strong oxidizing conditions (e.g., KMnO/HSO):

Applications De Recherche Scientifique

Organic Synthesis

4-Methylmorpholin-2-one serves as a versatile reagent in organic synthesis. It is used to create complex organic molecules through various chemical reactions.

Key Reactions:

- Urethane Formation: A recent study demonstrated that this compound acts as an effective catalyst in the formation of urethanes from phenyl isocyanate and butan-1-ol. The presence of this compound significantly reduced the energy barrier for the reaction compared to morpholine, indicating its superior catalytic efficiency .

| Catalyst | Relative Energy of Transition State (kJ/mol) |

|---|---|

| This compound | 97.42 |

| Morpholine | 98.42 |

Catalysis

The compound's ability to facilitate reactions makes it valuable in catalysis, particularly in organocatalytic processes.

Case Study:

In a computational study, the mechanism of urethane formation was analyzed, revealing that this compound stabilizes intermediates through hydrogen bonding interactions, which enhances the overall reaction rate .

Solvent Properties

This compound is miscible with water and serves as an effective solvent for various applications, including:

- Dyes and Resins: Utilized as a solvent for dyes and resins in industrial processes .

- Pharmaceuticals: Acts as a solvent in pharmaceutical formulations, enhancing solubility and stability .

Industrial Applications

The compound finds utility in several industrial applications:

- Polyurethane Production: It functions as a crosslinker in polyurethane foams and elastomers, contributing to the material's mechanical properties .

- Corrosion Inhibition: this compound is employed as a corrosion inhibitor and anti-scaling agent in various industries, protecting metal surfaces from degradation .

Electrolyte in Battery Technology

Emerging research indicates that this compound can be used as an electrolyte in battery technology, enhancing the performance of lithium-ion batteries due to its favorable ionic conductivity properties.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. The compound can cause respiratory irritation and other health effects upon exposure; therefore, safety measures should be implemented during handling .

Mécanisme D'action

The mechanism of action of 4-Methylmorpholin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and functional groups. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can modulate receptor activity by interacting with binding sites, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

4-Methylmorpholine: This compound is structurally similar but lacks the ketone group at the second position.

N-Methylmorpholine: Another related compound, differing by the presence of a methyl group on the nitrogen atom.

Uniqueness: 4-Methylmorpholin-2-one stands out due to its unique combination of a methyl group and a ketone group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not fulfill .

Activité Biologique

4-Methylmorpholin-2-one, a derivative of morpholine, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features a six-membered morpholine ring with a methyl group at the 4-position and a carbonyl group at the 2-position. Its structure contributes to its ability to interact with various biological targets.

Anticonvulsant and Hypnotic Effects

Research indicates that 4-methylmorpholin-4-ium salts exhibit significant anticonvulsant and hypnotic activities. The compound forms stable hydrogen bonds with various anions, enhancing its pharmacological properties. A study demonstrated that the protonated form of 4-methylmorpholine forms N–H⋯O hydrogen bonds with barbiturate anions, contributing to its anticonvulsant effects .

Catalytic Activity in Organic Reactions

This compound has been studied for its role as a catalyst in organic synthesis, particularly in urethane formation. Computational studies have shown that it facilitates the reaction between phenyl isocyanate and butan-1-ol through a seven-step mechanism, significantly lowering the activation energy compared to catalyst-free processes. The transition state energy was found to be lower when using 4-methylmorpholine as a catalyst (97.42 kJ/mol) compared to morpholine .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Hydrogen Bonding : The ability to form hydrogen bonds with various substrates enhances its stability and reactivity in biological systems.

- Zwitterionic Intermediates : During catalytic processes, zwitterionic intermediates are formed, which can influence the reaction pathways and outcomes .

- Interaction with Receptors : The compound's structural features allow it to interact with specific receptors, potentially modulating their activity.

Case Studies

Several studies have explored the biological implications of this compound:

- Anticonvulsant Activity : In a study evaluating various morpholine derivatives, 4-methylmorpholin-4-ium salts demonstrated significant anticonvulsant effects in animal models, indicating potential therapeutic applications for seizure disorders .

- Urethane Formation : A theoretical study highlighted the efficiency of 4-methylmorpholine as a catalyst in urethane synthesis, showcasing its utility in organic synthesis and potential industrial applications .

Table 1: Comparison of Biological Activities

Propriétés

IUPAC Name |

4-methylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAIBUJJZUMSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334070 | |

| Record name | N-methyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18424-96-9 | |

| Record name | N-methyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.